
5-Methylindolin-7-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylindolin-7-amine dihydrochloride is a chemical compound with the CAS Number: 2306272-04-6 . It has a molecular weight of 221.13 and its IUPAC name is this compound . The compound is typically a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C9H14Cl2N2 . The InChI code for the compound is 1S/C9H12N2.2ClH/c1-6-4-7-2-3-11-9(7)8(10)5-6;;/h4-5,11H,2-3,10H2,1H3;2*1H .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 221.13 and its linear formula is C9H14Cl2N2 .Scientific Research Applications
Antimicrobial Activities
5-Methylindolin-7-amine dihydrochloride has been explored in the synthesis of various compounds with antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives with good to moderate activities against test microorganisms, indicating potential applications in combating microbial infections (Bektaş et al., 2007).
Synthesis of Isoindolinone and Isobenzofuranimine Derivatives
Mancuso et al. (2014) investigated the catalytic capabilities of palladium iodide in transforming 2-alkynylbenzamides into isoindolinone and isobenzofuranimine derivatives under different conditions. This work highlights the role of this compound in creating compounds with potential medicinal chemistry applications (Mancuso et al., 2014).
Potentiation of Human Alpha 7 Nicotinic Receptor-Mediated Responses
Zwart et al. (2002) found that 5-Hydroxyindole, a related compound, can potentiate human alpha 7 nicotinic receptor-mediated responses, suggesting potential neurological implications and applications for similar compounds in neuropharmacology (Zwart et al., 2002).
Analysis in Environmental Studies
Sacher et al. (1997) demonstrated methods for determining aliphatic amines like this compound in environmental samples, such as waste and surface water. This application is crucial for environmental monitoring and pollution control (Sacher et al., 1997).
Enhancement of Cognitive Functions
Nikiforuk et al. (2015) explored the positive allosteric modulation of alpha 7 nicotinic acetylcholine receptors, which can be related to compounds like this compound, highlighting its potential in enhancing cognitive functions in conditions like schizophrenia and Alzheimer's disease (Nikiforuk et al., 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-methylindolin-7-amine dihydrochloride, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-indol-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-6-4-7-2-3-11-9(7)8(10)5-6;;/h4-5,11H,2-3,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNFLUPAQULYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)NCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2863977.png)
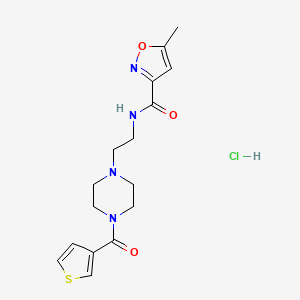

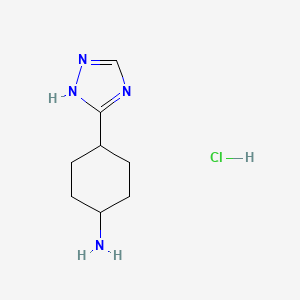
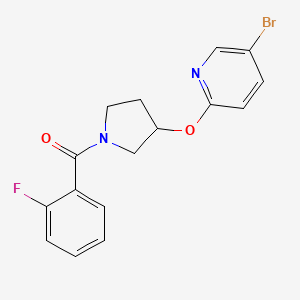
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2863986.png)
![2-Amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2863987.png)
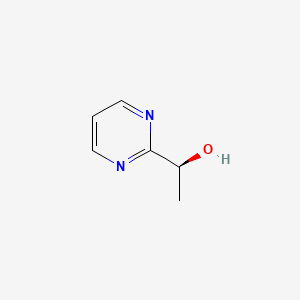
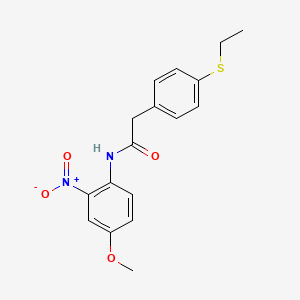

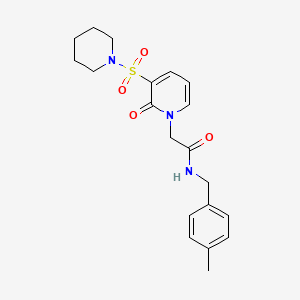

![N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2863998.png)